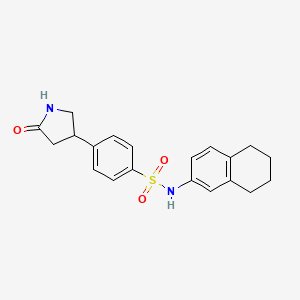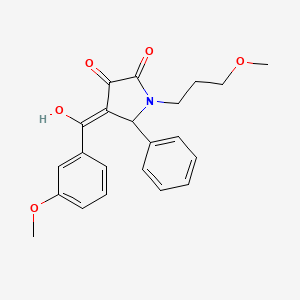![molecular formula C18H18F3NO3S B11051188 1-{[4-methoxy-3-(trifluoromethyl)phenyl]sulfonyl}-2,3,4,5-tetrahydro-1H-1-benzazepine](/img/structure/B11051188.png)
1-{[4-methoxy-3-(trifluoromethyl)phenyl]sulfonyl}-2,3,4,5-tetrahydro-1H-1-benzazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[4-Methoxy-3-(trifluoromethyl)phenyl]sulfonyl}-2,3,4,5-tetrahydro-1H-1-benzazepine is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzazepine core, which is a seven-membered ring containing nitrogen, fused with a benzene ring. The presence of a methoxy group, a trifluoromethyl group, and a sulfonyl group attached to the phenyl ring further enhances its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-methoxy-3-(trifluoromethyl)phenyl]sulfonyl}-2,3,4,5-tetrahydro-1H-1-benzazepine typically involves multiple steps:
Formation of the Benzazepine Core: The initial step often involves the cyclization of appropriate precursors to form the benzazepine ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, where a sulfonyl chloride reacts with the benzazepine derivative in the presence of a base such as pyridine.
Attachment of the Methoxy and Trifluoromethyl Groups: These groups are usually introduced through electrophilic aromatic substitution reactions. Methoxylation can be achieved using methanol and a strong acid, while trifluoromethylation often requires specialized reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-{[4-Methoxy-3-(trifluoromethyl)phenyl]sulfonyl}-2,3,4,5-tetrahydro-1H-1-benzazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides in the presence of catalysts or under thermal conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{[4-Methoxy-3-(trifluoromethyl)phenyl]sulfonyl}-2,3,4,5-tetrahydro-1H-1-benzazepine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its benzazepine core.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{[4-methoxy-3-(trifluoromethyl)phenyl]sulfonyl}-2,3,4,5-tetrahydro-1H-1-benzazepine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction pathways, by binding to specific proteins and altering their function.
Comparison with Similar Compounds
1-{[4-Methoxyphenyl]sulfonyl}-2,3,4,5-tetrahydro-1H-1-benzazepine: Lacks the trifluoromethyl group, which may result in different chemical properties and biological activities.
1-{[4-Trifluoromethylphenyl]sulfonyl}-2,3,4,5-tetrahydro-1H-1-benzazepine: Lacks the methoxy group, potentially affecting its reactivity and interactions with biological targets.
Uniqueness: The presence of both methoxy and trifluoromethyl groups in 1-{[4-methoxy-3-(trifluoromethyl)phenyl]sulfonyl}-2,3,4,5-tetrahydro-1H-1-benzazepine makes it unique, as these groups can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group, in particular, is known for enhancing the metabolic stability and lipophilicity of compounds, which can be advantageous in drug development .
Properties
Molecular Formula |
C18H18F3NO3S |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
1-[4-methoxy-3-(trifluoromethyl)phenyl]sulfonyl-2,3,4,5-tetrahydro-1-benzazepine |
InChI |
InChI=1S/C18H18F3NO3S/c1-25-17-10-9-14(12-15(17)18(19,20)21)26(23,24)22-11-5-4-7-13-6-2-3-8-16(13)22/h2-3,6,8-10,12H,4-5,7,11H2,1H3 |
InChI Key |
CVQDVJFAYYOONQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC3=CC=CC=C32)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-3-(3-hydroxy-4-methoxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide](/img/structure/B11051105.png)
![N-butyl-2-[4,8-dimethoxy-6-(4-methoxyphenyl)furo[2,3-f][1,3]benzodioxol-7-yl]acetamide](/img/structure/B11051110.png)
![2-[(4-Cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N~1~-(2-methoxydibenzo[B,D]furan-3-YL)acetamide](/img/structure/B11051115.png)

![N-cyclopropyl-4-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]piperazine-1-carbothioamide](/img/structure/B11051149.png)


![6-amino-8-(thiophen-2-yl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11051169.png)

![4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-1-oxaspiro[4.5]decan-2-one](/img/structure/B11051172.png)
![Ethanimidoyl chloride, 2-chloro-N-[[[(3-methylphenyl)amino]carbonyl]oxy]-](/img/structure/B11051178.png)
![6-(4-bromo-1H-pyrazol-3-yl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051183.png)
![6-(5-chlorothiophen-2-yl)-5-(4-methoxyphenyl)-1-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11051197.png)

